N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3,5-dimethoxybenzamide
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Description
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3,5-dimethoxybenzamide, commonly known as DMQX, is a synthetic compound that has been widely studied for its potential applications in neuroscience research. It is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype, and has been shown to have a range of effects on neuronal activity and behavior.
Scientific Research Applications
Chemical Synthesis and Derivatives
Research has shown that N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3,5-dimethoxybenzamide is part of a broader class of chemical compounds known as quinazolinones, which have been synthesized and explored for various applications. The synthesis of quinazolinone derivatives has been a subject of interest, with methods such as Cp*Rh(III)-catalyzed annulation, which efficiently produces 2-aryl quinazolin-4(3H)-one derivatives (Xiong et al., 2018). Similarly, nickel-catalyzed dehydrogenative coupling methods have been developed for the one-pot cascade synthesis of various substituted quinazolin-4(3H)-ones (Parua et al., 2017).
Pharmacological Potential
Quinazolinones, including N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3,5-dimethoxybenzamide, have been evaluated for their potential applications in medicinal chemistry. Studies have explored their use as anticancer agents, with some derivatives demonstrating promising anti-proliferative properties against various cancer cell lines (Mulakayala et al., 2012). Additionally, quinazolinone derivatives have been synthesized as potent non-polyglutamatable antifolate thymidylate synthase inhibitors, which could be effective against tumors resistant to classical antifolates (Marsham et al., 1999).
Antiviral and Antimalarial Research
Quinazolinones have also been synthesized and evaluated for their antimalarial and antiviral activities. Studies have identified certain quinazolinone derivatives, such as 6,7-dimethoxyquinazoline-2,4-diamines, as promising antimalarial drug leads (Mizukawa et al., 2021). Furthermore, the synthesis of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation has been reported to have potential antiviral activity (Luo et al., 2012).
properties
IUPAC Name |
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-19(2)8-15-14(16(23)9-19)10-20-18(21-15)22-17(24)11-5-12(25-3)7-13(6-11)26-4/h5-7,10H,8-9H2,1-4H3,(H,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCURJDDDAQLQLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC(=CC(=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3,5-dimethoxybenzamide |
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